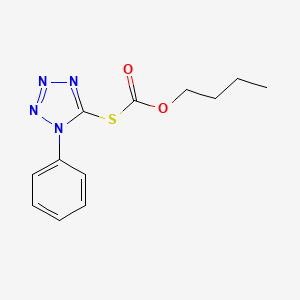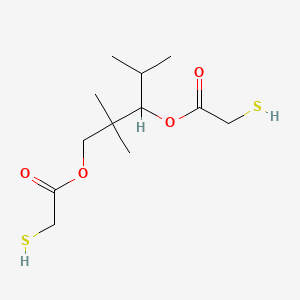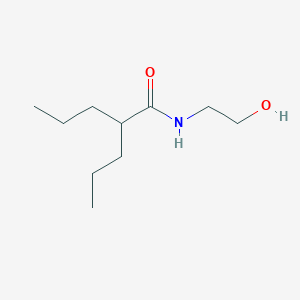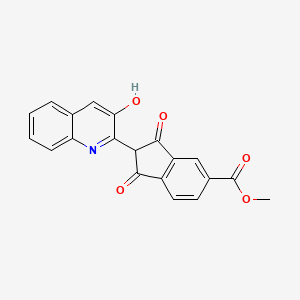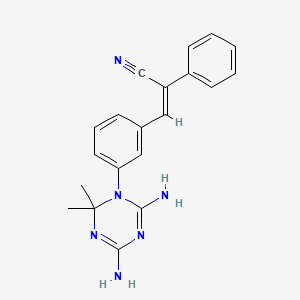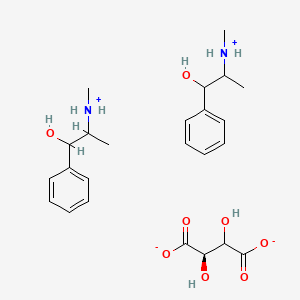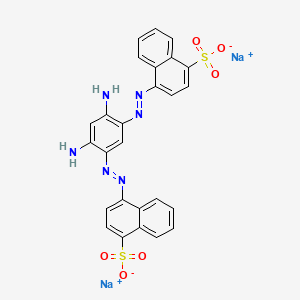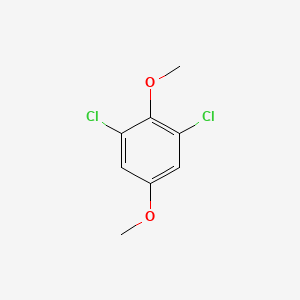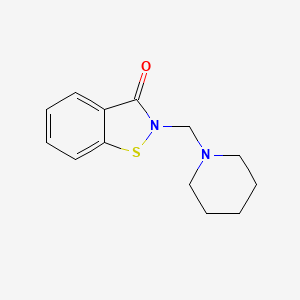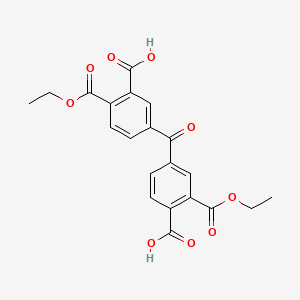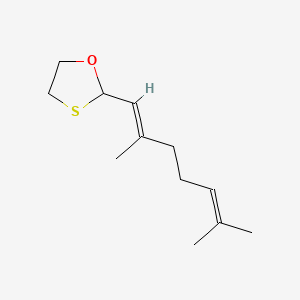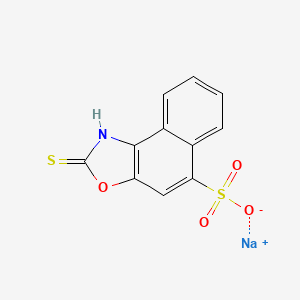![molecular formula C22H39NNa2O6S B12684080 Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt CAS No. 58353-68-7](/img/structure/B12684080.png)
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is a chemical compound with the molecular formula C22H41NO6S.2Na. It is also known as sodium oleylsulfosuccinamate. This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt typically involves the reaction of oleylamine with maleic anhydride to form an intermediate product. This intermediate is then sulfonated using sodium bisulfite to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained during the reaction.
Solvent: A suitable solvent like ethanol or water is used to facilitate the reaction.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Mixing: Oleylamine and maleic anhydride are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Sulfonation: Sodium bisulfite is added to the mixture to sulfonate the intermediate product.
Purification: The final product is purified through filtration and drying processes to obtain the pure disodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt involves its interaction with lipid membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar amphiphilic properties.
Sodium lauryl ether sulfate (SLES): A surfactant commonly used in personal care products.
Cocamidopropyl betaine: A surfactant derived from coconut oil, used in various cleaning products.
Uniqueness
Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic substances .
Eigenschaften
CAS-Nummer |
58353-68-7 |
|---|---|
Molekularformel |
C22H39NNa2O6S |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
disodium;4-(octadec-9-enylamino)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
PLHAFYWVSVUQCQ-UHFFFAOYSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


